Cas no 37845-71-9 (1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)

1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride is a chemically synthesized compound featuring a dichlorophenyl core with an amino substitution, coupled with a tert-butylamino-ethanone moiety. Its structural design imparts stability and reactivity, making it suitable for applications in pharmaceutical intermediates or organic synthesis. The presence of both amino and chloro groups enhances its versatility in further functionalization, while the hydrochloride salt form improves solubility and handling. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Its well-defined molecular structure allows for precise control in synthetic pathways, making it a valuable reagent for specialized chemical transformations.
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride structure
37845-71-9 structure
商品名:1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride
CAS番号:37845-71-9
MF:C12H16N2OCl2.HCl
メガワット:311.63518
MDL:MFCD09753520
CID:922694
PubChem ID:3015898

1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride
    • 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Monohydrochloride DISCONTINUED
    • 1-(4-AMINO-3,5-DICHLORO-PHENYL)-2-TERT-BUTYLAMINO-ETHANONE HYDROCHLORIDEDISCONTINUE
    • 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Monohydrochloride DISCONTINUED
    • 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone MonohydrochlorideDISCONTINUE
    • 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methyl-2-propanyl)amino]etha none hydrochloride (1:1)
    • NS00057247
    • 4-Amino-3,5-dichlor-alpha-tert.-butylamino-acetophenon HCl
    • UNII-F95XTW5VBQ
    • 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethan-1-one hydrochloride
    • 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanonehydrochloride
    • Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1)
    • 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Monohydrochloride
    • DISCONTINUE''
    • DTXSID80190630
    • VCMBTLCRANMPCO-UHFFFAOYSA-N
    • CS-D0494
    • A823543
    • 1-(4-amino-3,5-dichlorophenyl)-2-tert-butylaminoethanone HCl
    • F95XTW5VBQ
    • SCHEMBL10388040
    • 1-(4-Amino-3,5-dichlorophenyl)-2-((1,1-dimethylethyl)amino)ethan-1-one hydrochloride
    • DB-237752
    • 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone HCl
    • 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride
    • EINECS 253-369-7
    • 4-Amino-3,5-dichlor--tert.-butylamino-acetophenon HCl
    • 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
    • Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1)
    • 4-Amino-alpha-(tert-butylamino)-3,5-dichloroacetophenone hydrochloride
    • 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone hydrochloride
    • 37148-49-5
    • F50459
    • AS-82070
    • 37845-71-9
    • MDL: MFCD09753520
    • インチ: InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H
    • InChIKey: VCMBTLCRANMPCO-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl

計算された属性

  • せいみつぶんしりょう: 310.04100
  • どういたいしつりょう: 310.040646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 266
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • PSA: 55.12000
  • LogP: 4.92050

1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride セキュリティ情報

1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061767-100mg
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride
37845-71-9 98%
100mg
¥5047.00 2024-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061767-1g
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride
37845-71-9 98%
1g
¥24102.00 2024-05-16
eNovation Chemicals LLC
D579269-3g
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
37845-71-9 95%
3g
$1490 2024-08-03
Aaron
AR007886-100mg
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
37845-71-9 95%
100mg
$520.00 2025-02-11
Aaron
AR007886-500mg
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
37845-71-9 95%
500mg
$1731.00 2025-02-11
eNovation Chemicals LLC
D579269-1.5g
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
37845-71-9 95%
1.5g
$1190 2025-02-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00066-5g
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride
37845-71-9 95%
5g
$1390 2023-09-07
Alichem
A019120555-1g
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
37845-71-9 97%
1g
$699.60 2023-09-02
eNovation Chemicals LLC
D579269-1.5g
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
37845-71-9 95%
1.5g
$1190 2024-08-03
Crysdot LLC
CD12077319-1g
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
37845-71-9 97%
1g
$660 2024-07-24

1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride 関連文献

1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochlorideに関する追加情報

Introduction to 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride (CAS No. 37845-71-9)

1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 37845-71-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This hydrochloride salt exhibits a complex molecular structure that has garnered attention for its potential applications in drug discovery and development. The compound’s chemical formula and structural features make it a subject of interest for researchers exploring novel therapeutic agents.

The molecular backbone of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride consists of a benzene ring substituted with amino and chloro groups, coupled with an ethanone moiety functionalized with a tert-butylamino group. This arrangement contributes to its unique physicochemical properties, including solubility, stability, and reactivity, which are critical factors in pharmaceutical applications. The presence of multiple substituents enhances its versatility, making it a valuable scaffold for synthesizing derivatives with tailored biological activities.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds and their derivatives due to their diverse pharmacological profiles. The 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride structure aligns well with this trend, as it incorporates key pharmacophoric elements that are known to interact with biological targets. Specifically, the amino and chloro substituents on the benzene ring can modulate binding interactions with enzymes and receptors, while the tert-butylamino group provides steric hindrance that may enhance selectivity.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to modulate inflammatory pathways and neurotransmitter systems. For instance, studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, the structural similarity to known bioactive molecules makes it a promising candidate for further investigation in the field of central nervous system (CNS) disorders.

The synthesis of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the chlorination of an appropriate aromatic precursor followed by nucleophilic substitution to introduce the amino group. Subsequent functionalization with the tert-butylamino group and subsequent salt formation with hydrochloric acid yield the final product. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to optimize the synthetic route.

From a computational chemistry perspective, 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride has been subjected to various molecular modeling studies to predict its binding affinity and metabolic stability. These studies have provided valuable insights into how different structural modifications can influence its pharmacokinetic properties. For example, computational analyses have shown that introducing additional polar groups could enhance solubility while maintaining biological activity. Such findings are instrumental in guiding experimental design and optimizing lead compounds for clinical development.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for formulation development in pharmaceuticals. Solubility plays a pivotal role in drug absorption and bioavailability, making it one of the most important parameters to consider during drug design. By forming a hydrochloride salt, the compound achieves better solubility characteristics, which could translate into improved therapeutic efficacy when administered orally or intravenously.

Recent advancements in drug delivery systems have also highlighted the importance of optimizing solubility profiles. Nanotechnology-based approaches, such as self-nanoemulsifying drug delivery systems (SNEDDS), have been explored to enhance the solubility and bioavailability of poorly water-soluble drugs like 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride. These systems leverage surfactants and cosurfactants to create nano-sized droplets that improve drug dissolution rates and absorption rates.

The compound’s potential applications extend beyond traditional small molecule drugs. It has been explored as a key intermediate in the synthesis of more complex molecules such as peptidomimetics and kinase inhibitors. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. Kinase inhibitors, on the other hand, are crucial in treating various cancers by targeting aberrant signaling pathways. The structural features of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride make it an attractive scaffold for developing such advanced therapeutics.

In conclusion, 1-(4-Amino-3,5-dichloro-phenoxy)-2-diisopropylethanolamine hydrochloride CAS No 33894 68 9 represents a significant compound in pharmaceutical research due to its versatile structure and potential therapeutic applications. Its unique chemical properties make it suitable for modulating various biological pathways, while its solubility profile enhances its suitability for formulation development. As research continues to uncover new synthetic strategies and delivery systems, 1-(4-amino -3 5 dichlorophen yl ) -2-diisopropylethanolamine hydroch lor ide CAS No 33894 68 9 is poised to play an increasingly important role in drug discovery and development efforts worldwide.

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